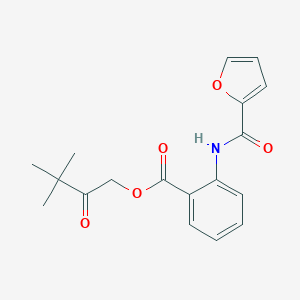![molecular formula C26H23N3O2 B337734 4-[(3,4'-DIMETHYL-4-BIPHENYLYL)OXY]-5-(4-MORPHOLINYL)PHTHALONITRILE](/img/structure/B337734.png)
4-[(3,4'-DIMETHYL-4-BIPHENYLYL)OXY]-5-(4-MORPHOLINYL)PHTHALONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is a complex organic compound with a unique structure that combines biphenyl, morpholine, and phthalonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable leaving group.
Formation of the Phthalonitrile Moiety: The phthalonitrile group is synthesized by reacting phthalic anhydride with ammonia, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl and morpholine moieties.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Products may include biphenyl ketones and morpholine N-oxides.
Reduction: Amines and reduced biphenyl derivatives are common products.
Substitution: Substituted morpholine derivatives are typically formed.
Scientific Research Applications
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, while the morpholine ring can interact with proteins, potentially inhibiting enzyme activity. The phthalonitrile group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-piperidinyl)phthalonitrile
- 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-pyrrolidinyl)phthalonitrile
Uniqueness
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C26H23N3O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[2-methyl-4-(4-methylphenyl)phenoxy]-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H23N3O2/c1-18-3-5-20(6-4-18)21-7-8-25(19(2)13-21)31-26-15-23(17-28)22(16-27)14-24(26)29-9-11-30-12-10-29/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
SMIFNSYLDFXDFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-(2-thienyl)ethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337651.png)
![1-Methyl-2-oxo-2-phenylethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337653.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337654.png)




![2-(2-Oxo-2-phenylethyl) 3-propyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B337665.png)
![Ethyl 2-oxo-2-phenylethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337667.png)
![6-(2-Oxo-2-phenylethyl) 7-propyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337668.png)

![7-[(4-Bromo-2-ethylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337671.png)
![7-{[4-(Isobutoxycarbonyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337672.png)
![7-[(3-Chloro-4-methylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337674.png)
